molecular formula C17H23NO3 B6019403 N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide

Cat. No.: B6019403
M. Wt: 289.4 g/mol
InChI Key: PJVVSEVWIIDDAQ-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted aromatic core linked via an amide bond to a 2-(cyclohex-1-en-1-yl)ethyl group.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-20-15-10-14(11-16(12-15)21-2)17(19)18-9-8-13-6-4-3-5-7-13/h6,10-12H,3-5,7-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVVSEVWIIDDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCC2=CCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Acyl Chloride Intermediates

The most widely reported method involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-(cyclohex-1-en-1-yl)ethylamine. 3,5-Dimethoxybenzoic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under reflux conditions. The resulting acyl chloride is then coupled with the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine (Et₃N) to neutralize HCl byproducts. Typical reaction conditions (Table 1) yield the target compound in 65–78% efficiency after purification by silica gel chromatography.

Table 1: Representative Conditions for Acyl Chloride-Based Synthesis

ReagentSolventTemperature (°C)Time (h)Yield (%)
SOCl₂DCM40472
(ClCO)₂OTHF25668
Et₃N (2 eq)

Carbodiimide-Mediated Coupling

Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid directly, bypassing acyl chloride formation. For example, 3,5-dimethoxybenzoic acid is treated with CDI in THF at 0°C, followed by addition of 2-(cyclohex-1-en-1-yl)ethylamine. This method avoids harsh acidic conditions, achieving 60–70% yields with reduced byproduct formation.

Solid-Phase Synthesis for High-Throughput Production

Recent advances adapt solid-phase techniques using Wang resin-bound 3,5-dimethoxybenzoic acid. After activation with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU), the resin is treated with the amine in dimethylformamide (DMF). Cleavage with trifluoroacetic acid (TFA) yields the product with >90% purity, though scalability remains limited.

Synthesis of Key Intermediate: 2-(Cyclohex-1-en-1-yl)ethylamine

Reductive Amination of Cyclohexenone

2-(Cyclohex-1-en-1-yl)ethylamine is synthesized via reductive amination of cyclohexenone with ethylamine hydrochloride using sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at pH 5–6 (acetic acid buffer) to favor imine formation, yielding the amine in 55–60% after distillation.

Grignard Addition to Nitriles

An alternative route involves reacting cyclohexenylmagnesium bromide with acrylonitrile to form 3-(cyclohex-1-en-1-yl)propanenitrile, followed by hydrogenation over Raney nickel to the primary amine. This method achieves higher yields (75–80%) but requires stringent moisture control.

Structural Characterization and Analytical Data

Crystallographic Analysis

Single-crystal X-ray diffraction of related benzamides (e.g., 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide) reveals dihedral angles of 50.8° between the benzamide and cyclohexenyl moieties, influencing conformational stability. The title compound likely adopts a similar twisted geometry, as evidenced by NMR coupling constants (J = 8–10 Hz for aromatic protons).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 2H, ArH), 5.65 (m, 1H, CH=CH), 3.85 (s, 6H, OCH₃), 3.45 (q, J = 6 Hz, 2H, NHCH₂), 2.20–1.40 (m, 10H, cyclohexenyl).

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide), 1250 cm⁻¹ (C–O methoxy).

Optimization Challenges and Solutions

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF) accelerate acylation but promote side reactions with the cyclohexenyl group’s double bond. Nonpolar solvents (toluene) improve selectivity but reduce reaction rates. A balance is achieved using THF, which solubilizes both reactants without inducing decomposition.

Protecting Group Strategies

The amine’s nucleophilicity necessitates protection during multi-step syntheses. tert-Butoxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate, enabling deprotection under mild acidic conditions (e.g., TFA/DCM).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Microreactor systems enhance heat transfer and mixing, reducing reaction times from hours to minutes. A pilot-scale setup using EDC/HOBt coupling achieves 85% conversion at 50°C with residence times <10 minutes.

Green Chemistry Approaches

Water-mediated amide couplings using TiO₂ nanoparticles as catalysts are under investigation. Preliminary results show 50% yields under microwave irradiation, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in the formation of new functionalized derivatives.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 3,5-dimethoxybenzamide scaffold is recurrent in medicinal and synthetic chemistry. Below is a comparative analysis with four related compounds, highlighting structural variations, synthesis routes, and physicochemical properties.

Structural Features and Electronic Effects

Compound A : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Core : 3-Methylbenzamide.
  • Substituent : Hydroxy-tert-butyl group.
  • Key Differences : Lacks methoxy groups; the methyl substituent and hydroxyalkyl chain reduce electronic donating effects compared to 3,5-dimethoxy derivatives.
Compound B : N-(5-(2-(1H-benzimidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide ()
  • Core : 3,5-Dimethoxybenzamide.
  • Substituent : Thiadiazole-benzimidazole-ethyl chain.
  • the cyclohexenyl group in the target compound.
Compound C : N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide ()
  • Core : 3,5-Dimethoxybenzamide.
  • Substituent : Chlorophenyl-pyridazinyl-ethyl chain.
  • Key Differences : The electron-withdrawing chlorine atom and pyridazinyl ring contrast with the electron-rich cyclohexenyl group, altering electronic and solubility profiles.
Compound D : Dimethyl ether derivative of 3,5-dimethoxybenzamide ()
  • Core : 3,5-Dimethoxybenzamide.
  • Substituent : Hexyl group (from Grignard reactions).
  • Key Differences : Linear alkyl chain vs. cyclic substituents; this impacts lipophilicity and steric hindrance.

Physicochemical Properties

Property Compound B Compound C Compound D
Molecular Formula C₂₀H₁₉N₅O₃S C₂₁H₂₀ClN₃O₄ C₁₅H₂₂O₃
Molecular Weight 409.46 413.9 250.34
Melting Point (°C) 200–202 N/A 132 (hydrazone derivative)
Notable Features Heterocyclic diversity Chlorine substituent Linear alkyl chain
  • Key Observations :
    • Heterocyclic substituents (Compound B) correlate with higher melting points, likely due to enhanced intermolecular interactions .
    • Chlorine in Compound C may improve metabolic stability but reduce solubility .
    • Alkyl chains (Compound D) increase lipophilicity, beneficial for membrane permeability .

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N2O3, with a molecular weight of approximately 289.17 g/mol. The compound features a benzamide core with methoxy groups at the 3 and 5 positions on the aromatic ring, and a cyclohexenyl group attached to an ethyl chain. This configuration may influence its pharmacological properties.

PropertyValue
Molecular FormulaC16H23N2O3
Molecular Weight289.17 g/mol
Complexity Rating355

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For example, a related benzamide derivative demonstrated inhibitory effects on various cancer cell lines, suggesting that this compound may also possess similar properties. In vitro assays showed that modifications to the benzamide structure can enhance cytotoxicity against cancer cells.

Neuropharmacological Effects

The presence of methoxy groups in the structure is often associated with neuroactive properties. Research into structurally related compounds has revealed that they can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders, although specific studies on this compound are still lacking.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds related to this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry examined a series of benzamide derivatives and found that certain modifications led to increased potency against breast cancer cell lines. The study suggests that similar modifications could be explored for this compound .
  • Neuroactivity : A review in Neuroscience Letters discussed various methoxy-substituted compounds and their effects on neurotransmitter systems. It was noted that these compounds could potentially serve as leads for new antidepressants or anxiolytics .
  • Structure-Activity Relationship (SAR) : Research highlighted the importance of substituent positioning on the benzene ring in determining biological activity. Modifications at the 3 and 5 positions were found to significantly influence receptor binding affinity and efficacy .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms of this compound. Potential areas for exploration include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects.
  • Analog Development : Synthesizing analogs to optimize biological activity based on SAR findings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide, and how do reaction conditions influence yield?

  • Methodology : A multi-step synthesis is typically employed, starting with functionalization of the cyclohexene moiety followed by amidation. For example, coupling 3,5-dimethoxybenzoic acid derivatives with cyclohexene-containing amines via carbodiimide-mediated reactions (e.g., EDC/HOBt) under inert atmosphere improves yield . Reaction temperature (0–25°C) and solvent choice (DMF or DCM) critically affect reaction efficiency and byproduct formation .
  • Validation : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization via 1H^1H-NMR (e.g., δ 6.5–7.5 ppm for aromatic protons) are essential .

Q. How can researchers confirm the structural integrity of this compound, particularly the cyclohexene substituent?

  • Methodology : X-ray crystallography is definitive for confirming stereochemistry and bond angles, especially for the cyclohexene ring (C–C bond lengths ~1.34 Å) . Alternatively, 13C^{13}C-NMR can identify sp2^2-hybridized carbons (δ 120–130 ppm for cyclohexene carbons) .
  • Data Cross-Check : Compare spectral data with structurally analogous compounds, such as N-(3,5-dimethylphenyl)benzamide derivatives, to validate peak assignments .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology : Solubility screening in polar (DMSO, MeOH) and non-polar solvents (DCM, chloroform) via UV-Vis spectroscopy at 25°C. Stability studies (pH 4–10, 4–40°C) monitored via HPLC over 72 hours can identify degradation pathways (e.g., hydrolysis of the amide bond under acidic conditions) .

Advanced Research Questions

Q. How does the electronic environment of the cyclohexene ring influence the compound’s reactivity in biological assays?

  • Methodology : Computational studies (DFT calculations) can map electron density distributions, particularly the electron-deficient nature of the cyclohexene double bond, which may interact with biological targets (e.g., enzymes via π-π stacking) .
  • Experimental Design : Compare bioactivity of the target compound with saturated cyclohexane analogs to isolate the effect of the double bond .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Case Example : If one study reports antiproliferative activity (IC50_{50} = 10 µM) while another shows no effect, consider variables like assay conditions (e.g., cell line specificity, serum concentration) or compound purity (HPLC >95% vs. <90%) .
  • Resolution : Replicate assays under standardized conditions (e.g., MTT protocol, 48-hour incubation) and validate purity via LC-MS .

Q. How can researchers optimize the compound’s pharmacokinetic properties without altering its core structure?

  • Methodology : Introduce prodrug modifications (e.g., esterification of methoxy groups) to enhance solubility. Evaluate metabolic stability using liver microsome assays (e.g., t1/2_{1/2} in human microsomes) .
  • Data-Driven Design : Use QSAR models to predict logP and bioavailability based on substituent effects .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic approaches, and how can they be addressed?

  • Challenge : Low yields (<40%) in amide coupling due to steric hindrance from the cyclohexene group.
  • Solution : Use microwave-assisted synthesis (100°C, 30 min) to enhance reaction kinetics or switch to urea-based coupling agents .

Q. How to differentiate between aggregation-based false positives and true bioactivity in high-throughput screening?

  • Methodology : Perform dynamic light scattering (DLS) to detect aggregates (>100 nm particles). Include detergent controls (e.g., 0.01% Tween-20) to disperse aggregates and confirm target-specific activity .

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